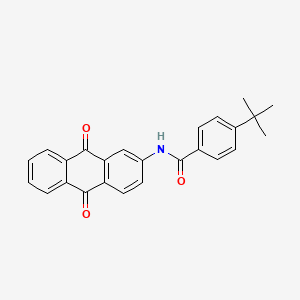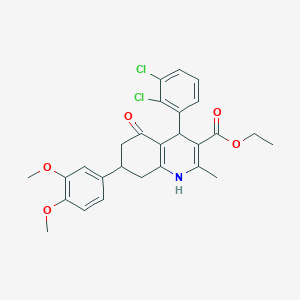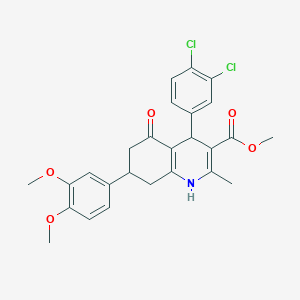
4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドは、ベンザミド類に属する有機化合物です。この化合物は、ベンザミド部分にtert-ブチル基が結合し、9,10-ジオキソ-9,10-ジヒドロアントラセン基を特徴としています。
2. 製法
合成ルートと反応条件
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドの合成は、4-tert-ブチルベンゾイルクロリドと9,10-ジオキソ-9,10-ジヒドロアントラセン-2-アミンとの反応によって達成できます。反応は通常、標準的なアミド形成条件下で行われ、トリエチルアミンなどの塩基を用いて塩酸副生成物を中和します。反応は、室温でジクロロメタンなどの有機溶媒中で行われます。
工業的生産方法
この化合物の具体的な工業的生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成をスケールアップすることです。これには、収率と純度を最大化するための反応条件の最適化と、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide can be achieved through the reaction of 4-tert-butylbenzoyl chloride with 9,10-dioxo-9,10-dihydroanthracene-2-amine. The reaction typically occurs under standard amide formation conditions, which involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化できます。
還元: 還元反応は、カルボニル基をアルコールやその他の還元された形態に変換するために使用できます。
置換: tert-ブチル基またはその他の置換基は、求核置換反応や求電子置換反応によって、さまざまな官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬を、適切な条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノンが生成される可能性がありますが、還元によりアルコールが生成される可能性があります。置換反応により、さまざまな官能基を導入することができ、さまざまな誘導体の配列が得られます。
4. 科学研究への応用
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドは、いくつかの科学研究への応用があります。
化学: この化合物は、有機合成、特に新しい合成方法の開発や反応機構の探求の研究に使用されます。
生物学: タンパク質-リガンド相互作用や酵素活性を調べるために、生化学研究におけるプローブやリガンドとして使用できます。
産業: この化合物は、独自の構造的特性により、ポリマーやコーティングなどの高度な材料の製造に使用できます。
科学的研究の応用
4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used in the study of organic synthesis, particularly in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: It may be used as a probe or ligand in biochemical studies to investigate protein-ligand interactions or enzyme activity.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物の構造により、特定のタンパク質や酵素に結合し、その活性を阻害したり、機能を変化させたりすることが可能になります。関与する正確な経路は、特定の用途と標的に依存しますが、一般的なメカニズムには、酵素の活性部位またはアロステリック部位への結合が含まれ、これにより酵素の触媒活性が変化します。
6. 類似化合物の比較
類似化合物
N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)-2-メチルベンザミド: この化合物は構造的に類似していますが、tert-ブチル基の代わりにメチル基を持っています。
4-tert-ブチル-2,6-ジメチル-3,5-ジニトロアセトフェノン: tert-ブチル基と同様の芳香族構造を持つ別の化合物です。
独自性
4-tert-ブチル-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-2-イル)ベンザミドは、tert-ブチル基と9,10-ジオキソ-9,10-ジヒドロアントラセン部分の組み合わせによりユニークです。このユニークな構造は、特定の化学的および物理的特性を与え、研究や産業におけるさまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound is similar in structure but has a methyl group instead of a tert-butyl group.
4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: Another compound with a tert-butyl group and similar aromatic structure.
Uniqueness
4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is unique due to the combination of its tert-butyl group and the 9,10-dioxo-9,10-dihydroanthracene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C25H21NO3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide |
InChI |
InChI=1S/C25H21NO3/c1-25(2,3)16-10-8-15(9-11-16)24(29)26-17-12-13-20-21(14-17)23(28)19-7-5-4-6-18(19)22(20)27/h4-14H,1-3H3,(H,26,29) |
InChIキー |
MRJOYQWTZIDWEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640145.png)

![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)

![1,3-dimethyl-5-[(6-methyl-3-oxo-2-phenyl-2,3,4,5-tetrahydropyridazin-4-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640188.png)

![9-methyl-2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640193.png)

![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
